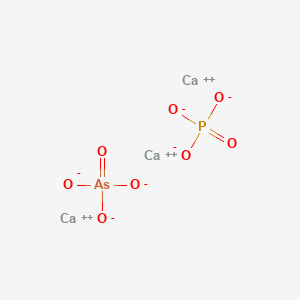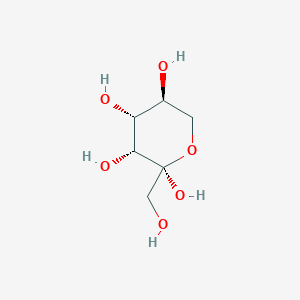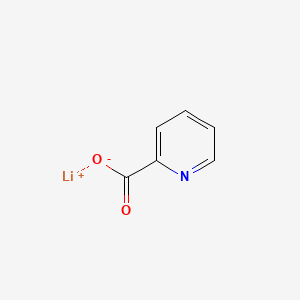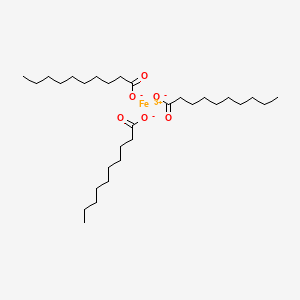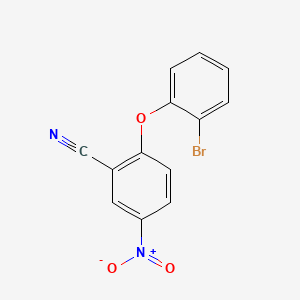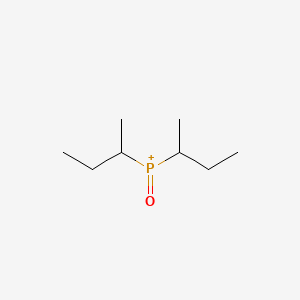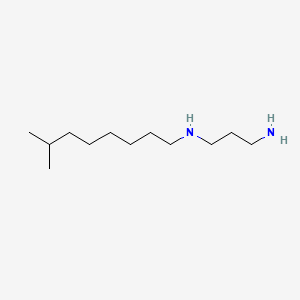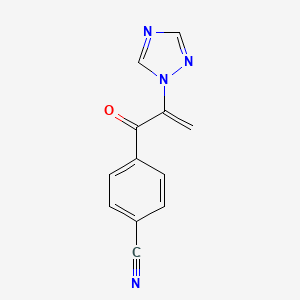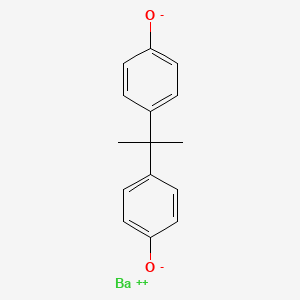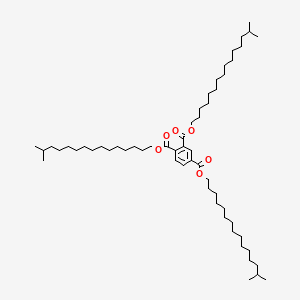
Triisohexadecyl benzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisohexadecyl benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C57H102O6 and a molecular weight of 883.41618 g/mol . It is known for its unique structure, which includes a benzene ring substituted with three isohexadecyl ester groups at the 1, 2, and 4 positions. This compound is primarily used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triisohexadecyl benzene-1,2,4-tricarboxylate is typically synthesized through an esterification reaction. The process involves the reaction of benzene-1,2,4-tricarboxylic acid with isohexadecyl alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions, typically at temperatures ranging from 100°C to 150°C, to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Triisohexadecyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used.
Major Products
Hydrolysis: Benzene-1,2,4-tricarboxylic acid and isohexadecyl alcohol.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the alkyl chains.
Substitution: Nitro or sulfonic acid derivatives of the benzene ring.
Applications De Recherche Scientifique
Triisohexadecyl benzene-1,2,4-tricarboxylate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a component in pharmaceutical formulations, particularly in controlled-release drug delivery.
Industry: Utilized as a plasticizer in the production of flexible plastics, coatings, and adhesives
Mécanisme D'action
The mechanism of action of triisohexadecyl benzene-1,2,4-tricarboxylate primarily involves its interaction with other molecules through its ester groups. These interactions can lead to the formation of stable complexes, which are useful in various applications such as drug delivery. The compound’s ability to undergo hydrolysis and oxidation also plays a role in its functionality, particularly in industrial applications where chemical stability and reactivity are important .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisodecyl benzene-1,2,4-tricarboxylate: Similar in structure but with shorter alkyl chains, leading to different physical properties and applications.
Triisooctadecyl benzene-1,2,4-tricarboxylate: Contains longer alkyl chains, resulting in higher molecular weight and different solubility characteristics.
Uniqueness
Triisohexadecyl benzene-1,2,4-tricarboxylate is unique due to its specific alkyl chain length, which provides a balance between flexibility and stability. This makes it particularly useful as a plasticizer and in drug delivery systems where both properties are desirable .
Propriétés
Numéro CAS |
93858-72-1 |
|---|---|
Formule moléculaire |
C57H102O6 |
Poids moléculaire |
883.4 g/mol |
Nom IUPAC |
tris(14-methylpentadecyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C57H102O6/c1-49(2)40-34-28-22-16-10-7-13-19-25-31-37-45-61-55(58)52-43-44-53(56(59)62-46-38-32-26-20-14-8-11-17-23-29-35-41-50(3)4)54(48-52)57(60)63-47-39-33-27-21-15-9-12-18-24-30-36-42-51(5)6/h43-44,48-51H,7-42,45-47H2,1-6H3 |
Clé InChI |
XMMWFUJNSWPLTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCC(C)C)C(=O)OCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


